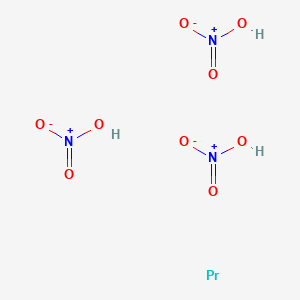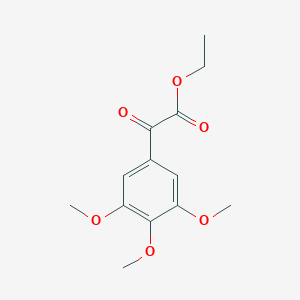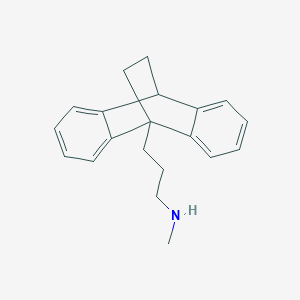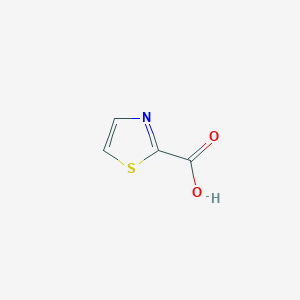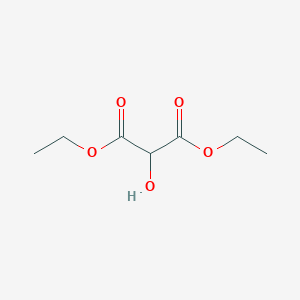
Beryllium boride (BeB2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium boride is an intermetallic compound composed of beryllium and boron. It crystallizes in a hexagonal structure and is known for its high hardness and thermal stability.
Preparation Methods
Beryllium boride can be synthesized through several methods:
Solid-State Reaction: This involves heating a mixture of beryllium and boron powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1000°C.
Chemical Vapor Deposition: In this method, beryllium and boron precursors are vaporized and then reacted at high temperatures to form beryllium boride on a substrate.
Borohydride Reduction: This method involves the reduction of beryllium chloride with sodium borohydride in a solvent, followed by annealing to form beryllium boride.
Chemical Reactions Analysis
Beryllium boride undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen at high temperatures, beryllium boride forms a protective oxide layer, which enhances its thermal stability.
Reduction: Beryllium boride can be reduced to its elemental components under certain conditions.
Substitution: It can react with other elements or compounds to form substituted borides, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions but often include beryllium oxide and various boron compounds.
Scientific Research Applications
Beryllium boride has several scientific research applications:
Materials Science: Its high hardness and thermal stability make it a candidate for use in high-temperature materials and coatings.
Electronics: Its unique properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism by which beryllium boride exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique arrangement of beryllium and boron atoms allows for efficient electron transfer and adsorption properties, making it an effective catalyst and anode material. The molecular targets and pathways involved include the adsorption and activation of reactant molecules on the beryllium boride surface, facilitating various chemical reactions .
Comparison with Similar Compounds
Beryllium boride can be compared with other borides, such as:
Magnesium boride (MgB2): Known for its superconducting properties, magnesium boride is used in superconducting magnets and other applications.
Aluminum boride (AlB2): This compound has similar structural properties to beryllium boride but differs in its electronic and thermal properties.
Titanium boride (TiB2): Known for its high hardness and thermal stability, titanium boride is used in cutting tools and wear-resistant coatings.
Beryllium boride is unique due to its combination of high hardness, thermal stability, and catalytic properties, making it a versatile material for various applications.
Properties
InChI |
InChI=1S/2B.Be/q2*-1;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYDOHLUQTZCQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].[B-].[B-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BeB2, B2Be |
Source


|
| Record name | beryllium boride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
30.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12228-40-9 |
Source


|
| Record name | Beryllium boride (BeB2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012228409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beryllium boride (BeB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Beryllium diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
